4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is an organic compound that features a unique combination of an indazole moiety and a tetrahydropyran structure. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a ligand for sigma receptors, which are implicated in various central nervous system disorders and cancers.
This compound can be synthesized through various organic reactions, often involving indazole derivatives and tetrahydropyran intermediates. The synthesis methods and their efficiencies have been documented in several studies, highlighting the versatility of this compound in pharmaceutical applications.
4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL can be classified as a heterocyclic compound due to its incorporation of nitrogen atoms in the indazole ring and oxygen in the tetrahydropyran structure. It falls under the category of bioactive compounds, particularly those interacting with sigma receptors.
The synthesis of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL generally involves several steps:
Technical details reveal that quantum chemical analysis is employed to optimize reaction conditions and predict energy barriers for various steps involved in the synthesis .
The molecular structure of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL can be represented as follows:
Key structural features include:
The molecular weight of 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL is approximately 226.26 g/mol. The compound's chemical properties, such as solubility and stability, are crucial for its application in drug development.
The compound participates in several chemical reactions:
Technical details indicate that these reactions are often catalyzed by transition metals such as palladium, which facilitates bond formation while minimizing byproducts .
The mechanism of action for 4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL primarily involves its interaction with sigma receptors. These receptors are known to modulate various cellular processes, including proliferation and apoptosis in cancer cells.
Data suggests that this compound acts as a selective ligand for sigma-2 receptors, influencing pathways related to neuroprotection and tumor suppression . The binding affinity and selectivity are critical parameters that determine its therapeutic potential.
Relevant analyses indicate that these properties enhance its suitability for pharmaceutical applications .
4-(1H-Indazol-5-YL)-tetrahydro-pyran-4-OL has significant potential in various scientific domains:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4